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Compound of Interest

Compound Name:
1-Methyl-4-nitro-1H-pyrazol-3-

amine

CAS No.: 20055-00-9

Cat. No.: B2727026

Get Quote

Energetic & Pharmaceutical Applications
Introduction: The "Push-Pull" Architecture
Nitro-aminopyrazoles represent a unique class of heterocyclic compounds where the molecular

architecture is defined by a "push-pull" electronic system. The electron-donating amino group (

) and the electron-withdrawing nitro group (

) positioned on the nitrogen-rich pyrazole ring create a scaffold with high enthalpy of formation
and significant dipole moments.

For the drug developer, this scaffold offers specific hydrogen-bonding motifs critical for kinase

inhibition (e.g., CDK inhibitors). For the energetic materials scientist, it provides the "Holy Grail"

of high density and low sensitivity—exemplified by compounds like LLM-116 (4-amino-3,5-

dinitropyrazole).

This guide details the two primary synthesis pathways that dominate this field: Electrophilic

Aromatic Substitution (EAS) with rearrangement, and Vicarious Nucleophilic Substitution
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(VNS).

The Regioselectivity Challenge
The synthesis of nitro-aminopyrazoles is governed by the competition between N-nitration and

C-nitration.

Kinetic Control (N-Nitration): Under standard nitration conditions (mixed acid), the pyrazole

nitrogen is often the first site of attack, forming an N-nitro species. This is frequently an

unwanted intermediate in pharmaceutical synthesis but a necessary precursor in energetic

material synthesis.

Thermodynamic Control (C-Nitration): To place the nitro group on the carbon backbone (C3,

C4, or C5), one must either employ high-temperature rearrangement or activate the ring for

direct electrophilic attack.

Pathway Visualization: N-to-C Migration
The following diagram illustrates the critical 1,5-sigmatropic shift required to move a nitro group

from the ring nitrogen to the carbon backbone, a mechanism fundamental to obtaining 3-nitro

and 4-nitro isomers.

Figure 1: The N-nitro to C-nitro rearrangement pathway essential for regioselective functionalization.
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Protocol A: Direct Synthesis of 3-Amino-4-
Nitropyrazole
Target: Pharmaceutical Intermediates

This protocol addresses the synthesis of 3-amino-4-nitropyrazole, a ubiquitous precursor for

kinase inhibitors. Direct nitration of 3-aminopyrazole is hazardous due to the instability of the
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amine in oxidizing media. We utilize a sulfate protection strategy to mitigate oxidation.

Experimental Workflow
Parameter Specification

Precursor 3-Aminopyrazole sulfate

Reagent
Fuming Nitric Acid (

, 98%)

Catalyst/Medium
Conc. Sulfuric Acid (

)

Temperature
-10°C (Addition)

60°C (Reaction)

Yield Target 75-85%

Step-by-Step Methodology
Salt Formation: Dissolve 3-aminopyrazole in 20% sulfuric acid and evaporate to dryness to

obtain the stable sulfate salt. This prevents oxidative tarring of the free amine.

Nitration Matrix: Suspend the sulfate salt in concentrated

(5 volumes) and cool to -10°C.

Electrophilic Attack: Add fuming

dropwise. Crucial: Maintain temperature below 0°C during addition to prevent exotherms.

Isomerization: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.

This thermal step drives the nitro group to the C4 position (ortho to the amine).

Quenching: Pour the reaction mixture over crushed ice (ratio 1:5). Neutralize with

Ammonium Hydroxide (

) to pH 5-6.
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Isolation: The product precipitates as a yellow solid. Filter, wash with ice water, and

recrystallize from ethanol.

Mechanistic Note: The amino group directs the incoming electrophile to the ortho/para

positions. Since N1 is protonated in the acidic medium, the C4 position is the most nucleophilic

site available, leading to high regioselectivity.

Protocol B: Vicarious Nucleophilic Substitution
(VNS)
Target: High-Performance Energetics (LLM-116)[1]

For advanced materials like 4-amino-3,5-dinitropyrazole (LLM-116), electrophilic nitration fails

because the dinitropyrazole ring is too electron-deficient to accept another electrophile. We

must switch strategies to Vicarious Nucleophilic Substitution (VNS), using a carbon or nitrogen

nucleophile that brings its own leaving group.

The VNS Mechanism
In this reaction, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent. It attacks

the electron-poor ring, and the departure of the trimethylamine leaving group restores

aromaticity.
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Figure 2: Synthesis of LLM-116 via Vicarious Nucleophilic Substitution (VNS).
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Detailed Protocol for LLM-116
Reagent Prep: Prepare anhydrous DMSO. Moisture kills the VNS reaction by quenching the

base.

Dissolution: Dissolve 3,5-dinitropyrazole (1.0 eq) and 1,1,1-trimethylhydrazinium iodide

(TMHI, 1.1 eq) in DMSO.

Base Addition: Add Potassium tert-butoxide (KOtBu, 2.5 eq) in a single portion.

Observation: The solution will turn deep red/brown immediately, indicating the formation of

the Meisenheimer complex (sigma-adduct).

Reaction: Stir at room temperature for 2–4 hours. Unlike nitration, this does not require heat.

Work-up: Pour into ice water and acidify to pH 3 with HCl.
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Purification (Critical): The crude product is often a DMSO solvate.

Step A: Recrystallize from water to form the monohydrate.[1][2][3]

Step B: Recrystallize from butyl acetate to obtain the anhydrous, pure crystal (density 1.90

g/cm³).[1]

Comparative Data: Energetic Properties
The following table contrasts the target molecule (LLM-116) with standard high-energy

materials, highlighting the efficiency of the VNS synthesis route in producing high-density

materials.

Property LLM-116 (Target) TATB (Standard) RDX (Standard)

Synthesis Route VNS Amination Nitration Nitrolysis

Density (

)
1.90 g/cm³ 1.93 g/cm³ 1.82 g/cm³

Detonation Velocity ~8,700 m/s 7,940 m/s 8,750 m/s

Friction Sensitivity Insensitive (0/10) Insensitive Sensitive

Thermal Onset 260°C 330°C 210°C

Data Source: Lawrence Livermore National Laboratory (LLNL) Characterization Reports [1, 2].

Safety & Handling
Warning: All nitro-aminopyrazoles are energetic materials.

Scale Limits: Do not exceed 5g scale without blast shielding.

Incompatibility: Avoid contact with strong reducing agents or heavy metals (which can form

sensitive azides/salts).

VNS Specifics: The VNS reaction generates trimethylamine (fishy odor, flammable). Ensure

adequate ventilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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